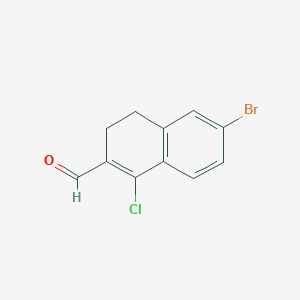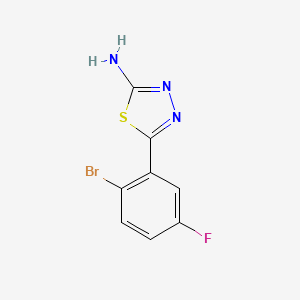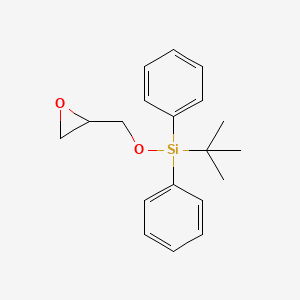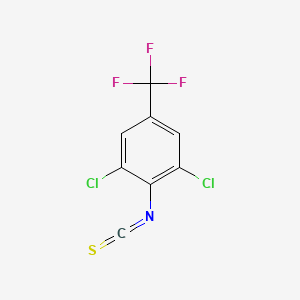
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate is an organic compound characterized by the presence of chlorine, fluorine, and isothiocyanate functional groups attached to a phenyl ring. This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through various techniques such as distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions include substituted phenyl isothiocyanates, addition products with nucleophiles, and various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function. This property makes it a valuable tool in biochemical research for studying protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl Hydrazine
- 2,6-Dichloro-4-(trifluoromethyl)phenyl Aniline
- 2,6-Dichloro-4-(trifluoromethyl)phenyl Thiocyanate
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in the synthesis of complex organic molecules and in biochemical studies.
Propiedades
Fórmula molecular |
C8H2Cl2F3NS |
|---|---|
Peso molecular |
272.07 g/mol |
Nombre IUPAC |
1,3-dichloro-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Cl2F3NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Clave InChI |
BNSKRPFBEWOZRO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N=C=S)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


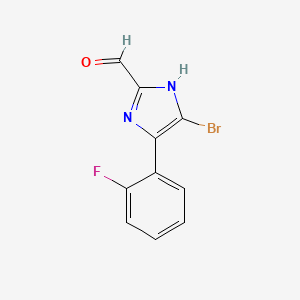
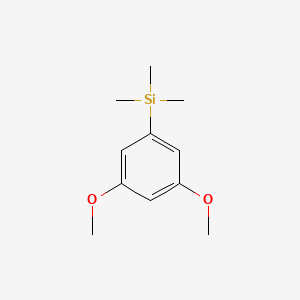
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
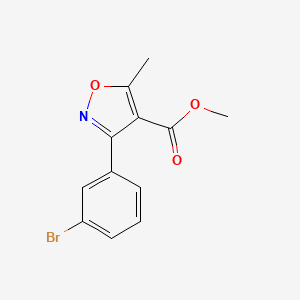
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
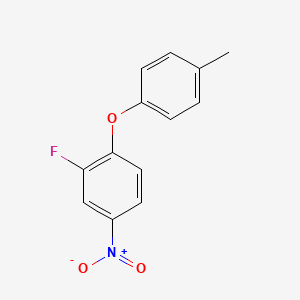
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
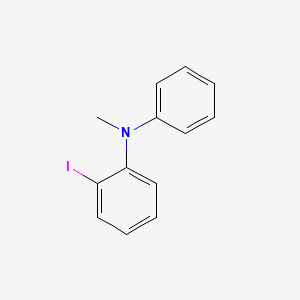


![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
